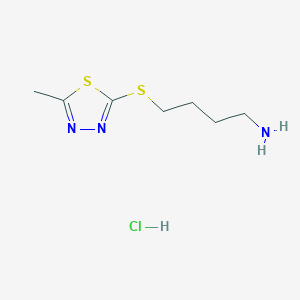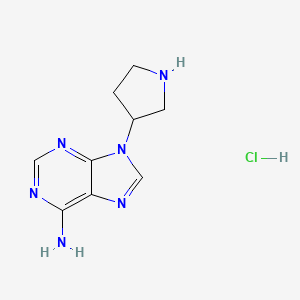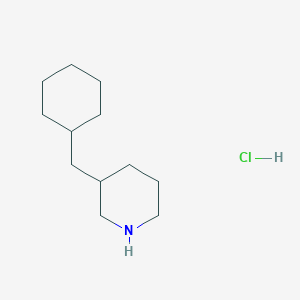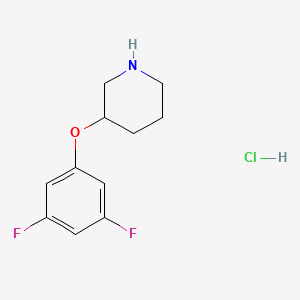
1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
説明
1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride, also known as CPMBA, is a chemical compound used in a variety of scientific and medical research applications. CPMBA is a white crystalline powder that is soluble in water and alcohol. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. CPMBA is also used in medical research, as it has been found to have a number of biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Reactions
1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is involved in various chemical synthesis processes and reactions:
- Synthesis of β-Aminoketones : It has been synthesized by the Mannich reaction, a process used for creating β-aminoketones, as demonstrated in the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).
- Spectroscopic Identification and Derivatization : This compound has been identified and analyzed through various spectroscopic methods, including GC-MS, IR, NMR, and electronic absorption spectroscopy. It’s also used in derivatization processes, such as thionation and amination reactions (Nycz, Paździorek, Małecki, & Szala, 2016).
- Crystal Structure and Quantum Chemical Studies : The compound plays a role in the synthesis of novel molecules, where its crystal structure and properties are analyzed using advanced techniques like X-ray crystallography and density functional theory (Fatma et al., 2017).
Pharmacological Activity
The pharmacological applications of compounds similar to this compound are diverse:
- Enantiomer Resolution and Pharmacological Activity : Studies have focused on resolving similar compounds into enantiomers and examining their pharmacological activities. For example, the racemic 3-(p-chlorophenyl)-4-aminobutanoic acid was resolved into enantiomers, and their individual pharmacological activities were determined (Witczuk, Khaunina, & Kupryszewski, 1980).
- Monoamine Reuptake Inhibition : Analogous compounds have been evaluated for their binding affinities to monoamine transporters. Enantiomerically pure analogs have shown significant differences in binding selectivity, leading to the development of potent inhibitors for neurotransmitter transporters (Manning, Sexton, Childers, & Davies, 2009).
Chemical Reactions and Synthesis
The compound is also involved in various chemical synthesis and reactions:
- Preparation of Diketones and Thiophenes : this compound is used in the preparation of diketones and thiophenes, demonstrating its utility in complex organic synthesis processes (Freeman, Kim, & Rodríguez, 1992).
作用機序
Target of Action
The compound’s primary targets appear to be histamine H3 receptors . These receptors play a crucial role in maintaining wakefulness and are often targeted in the treatment of conditions like narcolepsy . Additionally, the compound has shown significant effects on both allergic asthma and allergic itching, suggesting it may also target receptors involved in allergic responses .
Mode of Action
The compound acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound’s interaction with histamine H3 receptors affects the histaminergic signaling pathway. This pathway plays a key role in maintaining wakefulness and alertness. By blocking the autoreceptors, the compound enhances histamine release, thereby promoting wakefulness .
Result of Action
The compound’s action results in increased wakefulness and alertness, making it useful in the treatment of conditions like narcolepsy . It also exhibits significant effects on allergic asthma and allergic itching, indicating its potential use in managing allergic responses .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of allergens can trigger allergic responses, which the compound can help manage . Additionally, factors like the patient’s overall health, other medications they may be taking, and their individual response to treatment can also influence the compound’s action and efficacy.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAKJLVNTULRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















